molecular formula C18H18FNO5 B1351528 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid CAS No. 332052-74-1

3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid

Cat. No. B1351528
CAS RN: 332052-74-1
M. Wt: 347.3 g/mol
InChI Key: ACTVIHDNOUGKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid, also known as 4-F-DMPAP, is an organic compound that has been widely studied due to its potential applications in the fields of medicine, biochemistry, and pharmaceuticals. 4-F-DMPAP is an important intermediate in the synthesis of various drugs and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Optically Pure Compounds and Asymmetric Hydrogenation Studies

Research has led to the development of optically pure compounds through the Pictet-Spengler ring closure and asymmetric hydrogenation. A study by O'reilly, Derwin, and Lin (1990) detailed the preparation of (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in its optically pure form. This process involves asymmetric hydrogenation, enabling rapid screening of chiral phosphine ligands for the preparation of enantiomerically pure derivatives (O'reilly, Derwin, & Lin, 1990).

Antioxidant Properties and Synthesis Methods

Dovbnya, Kaplaushenko, Frolova, and Pruglo (2022) explored the synthesis and antioxidant properties of new derivatives, focusing on developing preparative methods for synthesizing compounds that demonstrate significant antioxidant activity in vitro. The synthesis led to the creation of new compounds with enhanced antioxidant effects, indicating potential therapeutic applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Metabolic Pathways and Enzyme Interactions

Enoki, Yajima, and Gold (1981) investigated the metabolic pathways of 3,4-dimethoxycinnamic acid and its derivatives using the white rot fungus Phanerochaete chrysosporium. Their study revealed that olefin saturation and acid reduction are significant reactions in the metabolism of these compounds, leading to the identification of several metabolic products. This research highlights the biochemical transformations and potential biological implications of these compounds (Enoki, Yajima, & Gold, 1981).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-24-15-8-5-12(9-16(15)25-2)14(10-17(21)22)20-18(23)11-3-6-13(19)7-4-11/h3-9,14H,10H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTVIHDNOUGKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181486
Record name β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid

CAS RN

332052-74-1
Record name β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332052-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.